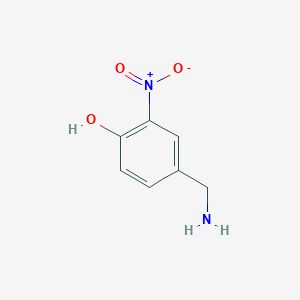

4-(aminomethyl)-2-nitrophenol

Description

Contextualization of 4-(aminomethyl)-2-nitrophenol within the Nitrophenol and Aminophenol Chemical Classes

This compound is a distinct molecule that integrates the structural features of both nitrophenols and aminophenols. Specifically, it is a derivative of 2-nitrophenol (B165410), with an aminomethyl group (-CH₂NH₂) substituted at the fourth position of the benzene (B151609) ring. This unique arrangement of a hydroxyl group, a nitro group, and an aminomethyl group on the phenolic backbone gives rise to a specific set of chemical and physical properties. The presence of the nitro group ortho to the hydroxyl group can lead to intramolecular hydrogen bonding, influencing its acidity and solubility. The aminomethyl group, a basic moiety, further adds to the molecule's chemical complexity and potential for various chemical interactions. The CAS number for this compound is 21078-47-7. bldpharm.comsigmaaldrich.com Its sulfate (B86663) salt is also commercially available under the CAS number 2138204-41-6. lgcstandards.combldpharm.com

Significance of Phenolic Compounds with Nitro and Aminomethyl Substituents in Organic Synthesis

Phenolic compounds that possess both nitro and amino (or aminomethyl) substituents are of considerable importance in organic synthesis due to the versatile reactivity of these functional groups. The nitro group is a powerful activating group for nucleophilic aromatic substitution, facilitating the replacement of other substituents on the ring. scispace.comlibretexts.org It can also be readily reduced to an amino group, providing a pathway to a wide range of other derivatives. acs.orgekb.egias.ac.inresearchgate.net The amino or aminomethyl group, being nucleophilic and basic, can participate in a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. This dual functionality makes these compounds valuable building blocks for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. scispace.comontosight.aiontosight.ai For example, the reduction of nitrophenols to aminophenols is a key step in the synthesis of various commercial products. ekb.eg

Historical Development of Research on Nitro- and Aminophenols

Research into nitrophenols and aminophenols has a long history, dating back to the 19th century with the development of synthetic dyes. Early work focused on the synthesis and characterization of these compounds, driven by their industrial applications. orgsyn.org Over the years, the focus of research has expanded significantly. In the mid-20th century, extensive studies were conducted on the chemical and physical properties of these compounds, including their acidity and spectroscopic characteristics. libretexts.org More recently, research has shifted towards their applications in materials science, environmental chemistry, and medicinal chemistry. For instance, the catalytic reduction of nitrophenols to aminophenols has become a model reaction for evaluating the efficiency of new nanocatalysts. researchgate.nettaylorandfrancis.comresearchgate.net Furthermore, the biological activities of various substituted nitrophenols and aminophenols continue to be an active area of investigation. biorxiv.orgnih.govresearchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound, while not as extensive as for some other nitrophenol derivatives, is primarily centered on its potential as a synthetic intermediate and its chemical properties. Researchers are interested in understanding how the specific arrangement of the hydroxyl, nitro, and aminomethyl groups influences the molecule's reactivity. Studies may explore its use in the synthesis of novel compounds with potential biological or material applications. The objectives of such research often include the development of efficient synthetic routes to this compound and its derivatives, as well as the detailed characterization of their chemical and physical properties. While specific research findings on this particular compound are not abundantly available in the public domain, its structural similarity to other well-studied aminophenols and nitrophenols suggests its potential for a range of chemical transformations and applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJGPVLYVMYULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Strategies for Introducing Aminomethyl Functionality onto Phenolic Scaffolds

The introduction of an aminomethyl group onto a phenolic ring is a critical step in the synthesis of 4-(aminomethyl)-2-nitrophenol. Several established and novel methods can be employed for this transformation, each with its own advantages and limitations.

Mannich-Type Reactions and Derivatives

The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. In the context of phenols, the aromatic ring acts as the nucleophile, attacking an in situ-formed iminium ion.

A notable and powerful variant of this reaction is the Petasis Borono–Mannich (PBM) reaction . This multicomponent reaction utilizes a boronic acid, an amine, and a carbonyl compound to generate substituted amines. While direct synthesis of this compound via a standard Mannich reaction on 2-nitrophenol (B165410) can be challenging due to the electron-withdrawing nature of the nitro group deactivating the ring towards electrophilic substitution, the Petasis reaction offers an alternative approach. For instance, the reaction of a suitably protected 4-hydroxybenzaldehyde (B117250) derivative, an amine, and a boronic acid could potentially be employed to construct the aminomethyl functionality. The reaction proceeds through the formation of a tetracoordinate boron-ate complex, which facilitates the transfer of the organic group from the boronic acid to the iminium ion.

A study on the synthesis of aminobenzylated 4-nitrophenols demonstrated the utility of the Petasis Borono-Mannich reaction. While not a direct synthesis of the target compound of this article, it highlights the potential of this methodology for creating aminomethylated nitrophenols.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine.

For the synthesis of the 4-(aminomethyl)phenol precursor, reductive amination of 4-hydroxybenzaldehyde with ammonia (B1221849) is a key strategy. The reaction proceeds by the nucleophilic attack of ammonia on the aldehyde carbonyl, followed by dehydration to form an imine intermediate. This imine is then reduced in situ to the desired 4-(aminomethyl)phenol.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. Catalytic hydrogenation over a metal catalyst such as palladium or nickel is also an effective method. Recent advancements have explored the use of more environmentally friendly and efficient catalysts, including in situ-generated cobalt catalysts from CoCl₂ and NaBH₄/NaHBEt₃, which have shown high selectivity for the formation of primary amines from aldehydes and aqueous ammonia under mild conditions.

| Starting Material | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Hydroxybenzaldehyde | Aqueous Ammonia (25%) | Fe/(N)SiC (10 mol %) | Water | 140 | Not specified for this substrate, but effective for other aldehydes |

| 4-Hydroxybenzaldehyde | Aqueous Ammonia | In situ generated Co particles | Not specified | 80 | High selectivity reported for primary amines |

Formaldehyde-Mediated Aminomethylation

Direct aminomethylation using formaldehyde and an amine is a straightforward approach to introduce the aminomethyl group. This reaction is a specific application of the Mannich reaction where formaldehyde is the aldehyde component. For phenolic substrates, the reaction typically occurs at the ortho and para positions relative to the hydroxyl group due to its activating and directing effects.

In the synthesis of this compound, this reaction could theoretically be applied to 2-nitrophenol. However, the electron-withdrawing nitro group at the ortho position deactivates the ring, making the reaction less favorable at the desired para position. The reaction of 2-chloro-4-phenylphenol (B167023) with formaldehyde and various secondary amines has been shown to proceed at room temperature in ethanol, affording good yields of the aminomethylated product, demonstrating the feasibility of this reaction on substituted phenols.

Selective Nitration of Aminomethylphenols

The regioselective introduction of a nitro group onto the phenolic ring is the second crucial step in the synthesis of this compound. The presence of both a hydroxyl and an aminomethyl group, both of which are activating and ortho-, para-directing, complicates direct nitration and often necessitates strategic approaches to achieve the desired 2-nitro isomer.

Direct Nitration Techniques

Direct nitration of 4-(aminomethyl)phenol or its derivatives is a potential route. However, this approach is often plagued by a lack of regioselectivity, leading to a mixture of ortho- and potentially dinitrated products. The powerful activating nature of the hydroxyl and amino groups makes the aromatic ring highly susceptible to electrophilic attack.

Nitration of phenol (B47542) itself typically yields a mixture of 2-nitrophenol and 4-nitrophenol (B140041). The ortho/para ratio can be influenced by the nitrating agent and reaction conditions. For instance, nitration of phenol with dilute nitric acid can give a higher proportion of the ortho isomer due to hydrogen bonding between the phenolic hydroxyl group and the nitrating species. However, the presence of the aminomethyl group at the para position in the target precursor would direct nitration to the ortho positions.

Studies on the nitration of various 4-substituted phenols using reagents like copper(II) nitrate (B79036) in different organic solvents have shown that the solvent can significantly influence the ortho/para isomer ratio. For example, the nitration of 4-chlorophenol (B41353) with copper(II) nitrate in acetone (B3395972) under reflux conditions yielded 4-chloro-2-nitrophenol (B165678) with high selectivity (95% yield). This suggests that careful selection of the nitrating agent and solvent system could potentially favor the desired 2-nitro isomer in the nitration of 4-(aminomethyl)phenol.

| Phenolic Substrate | Nitrating Agent | Solvent | Conditions | Product(s) | Yield (%) |

| Phenol | Cu(NO₃)₂·3H₂O | Acetone | Reflux | 2-Nitrophenol & 4-Nitrophenol | 77-84 |

| 4-Chlorophenol | Cu(NO₃)₂·3H₂O | Acetone | Reflux | 4-Chloro-2-nitrophenol | 95 |

Reduction of Nitro Groups in Aminomethyl-Substituted Nitrophenols

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For a molecule like this compound, this reduction is pivotal for accessing the corresponding 2-amino-4-(aminomethyl)phenol, a potentially valuable building block. Various methods exist, each with distinct advantages concerning yield, selectivity, and reaction conditions.

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst and a hydrogen source.

Hydrogen Gas (H₂): The classical approach uses hydrogen gas, often under pressure, with a heterogeneous catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. google.com The reaction is generally clean and produces water as the only byproduct. For instance, the hydrogenation of various nitrophenols to their corresponding aminophenols has been successfully demonstrated using 5% Pd/C, achieving complete conversion in relatively short timeframes. google.com Nickel-based catalysts, such as Raney nickel or nano-sized nickel supported on materials like kaolin, also show high activity for nitrophenol hydrogenation. ekb.eggoogle.com The efficiency of these catalysts can be influenced by factors such as catalyst loading, reaction temperature, and pressure. ekb.eggoogle.com

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation (CTH). This technique utilizes molecules that can donate hydrogen in the presence of a catalyst. Common hydrogen donors include hydrazine (B178648), formic acid, and its salts like ammonium (B1175870) formate (B1220265). nih.govniscpr.res.in CTH is often considered safer and more convenient for laboratory-scale synthesis as it avoids the need for high-pressure hydrogenation equipment. nih.gov The system of ammonium formate with a Pd/C catalyst is particularly effective for reducing aromatic nitro compounds, tolerating a wide variety of other functional groups. nih.gov

The table below summarizes typical conditions for catalytic hydrogenation of related nitrophenols.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Substrate | Ref. |

| 5% Pd/C | H₂ | Water/Acid | Room Temp | ~30 psig | p-Nitrophenol | google.com |

| Nano Ni on Kaolin | Hydrazine Hydrate (B1144303) | Not specified | 80 | Atmospheric | p-Nitrophenol | ekb.eg |

| Pd/C | Ammonium Formate | Methanol | Reflux | Atmospheric | Aromatic Nitro Compounds | nih.gov |

| Raney Ni | H₂ | Ethanol | >100 | 1.5-3.0 MPa | p-Nitrophenol | google.com |

Chemical reduction methods offer powerful alternatives to catalytic hydrogenation, particularly when specific selectivity is required.

Hydrazine Hydrate: Hydrazine hydrate (N₂H₄·H₂O) is a potent reducing agent, especially when paired with a catalyst. Systems using hydrazine with Pd/C, Raney nickel, or even simple metals like magnesium can efficiently reduce aromatic nitro compounds under mild conditions. niscpr.res.innih.govresearchgate.net This method is noted for its compatibility with many functional groups, including halogens, which might be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. nih.govrsc.org The reduction can often be carried out at room temperature or with gentle heating. niscpr.res.in

Sulfide (B99878) Reagents (Zinin Reduction): The reduction of aromatic nitro compounds using sulfide reagents, known as the Zinin reaction, is a classic and highly useful method. wikipedia.org Reagents such as sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaSH), or ammonium sulfide are typically used in an aqueous or alcoholic solution. wikipedia.orgcommonorganicchemistry.comresearchgate.net A key advantage of the Zinin reduction is its remarkable chemoselectivity. It can selectively reduce one nitro group in a dinitro compound, leaving the other intact. wikipedia.org This has been demonstrated in the synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrophenol, where the ortho-nitro group is preferentially reduced. orgsyn.orggoogle.com The reaction's effectiveness can be enhanced by the presence of caustic alkalinity, which keeps the reactants and products in solution. google.com

The following table compares these two chemical reduction methods.

| Reagent | Catalyst/Conditions | Key Features | Typical Substrate | Ref. |

| Hydrazine Hydrate | Pd/C, Mg, Raney Ni | Mild conditions, good functional group tolerance (e.g., halogens) | Halogenated Nitroarenes | nih.gov |

| Sodium Sulfide | Aqueous ammonia/heat | Highly regioselective for dinitro compounds (Zinin Reduction) | 2,4-Dinitrophenol | wikipedia.orgorgsyn.org |

The presence of multiple reducible functional groups or more than one nitro group in a molecule necessitates selective reduction methods. As mentioned, the Zinin reduction using sodium sulfide is a premier example of regioselectivity, allowing for the partial reduction of dinitrophenols. orgsyn.orggoogle.com In the case of 2,4-dinitrophenol, the nitro group at the ortho position to the hydroxyl group is reduced to an amine, yielding 2-amino-4-nitrophenol, while the para-nitro group remains. orgsyn.org

Beyond the Zinin reaction, various modern catalytic systems have been developed for highly selective reductions. For example, catalysts based on copper(II) or cobalt(II) phthalocyanines have shown excellent chemo- and regioselectivity in the reduction of aromatic nitro compounds. scilit.com These systems can reduce a nitro group while leaving other sensitive groups like aldehydes, esters, amides, and halogens untouched. scilit.com Similarly, oxo-rhenium complexes used with silanes as the reducing agent can efficiently reduce aromatic nitro groups in the presence of other functionalities and can selectively reduce one nitro group in dinitroarenes. nih.gov Such catalytic systems are invaluable for complex syntheses where protecting group strategies are undesirable.

Derivatization from Precursors and Analogues

The synthesis of this compound can be approached not only by modifying a pre-existing nitrophenol but also by building the molecule from other precursors.

One plausible synthetic route is the aminomethylation of a suitable phenol, such as 2-nitrophenol, via the Mannich reaction. This reaction involves the condensation of a compound with an active hydrogen (the phenol), formaldehyde, and a primary or secondary amine. researchgate.net Applying this to 2-nitrophenol could introduce the aminomethyl group at the para position, directly forming the target compound.

Alternatively, derivatization can start from analogues like 2-amino-4-nitrophenol. While direct conversion to this compound is complex, 2-amino-4-nitrophenol serves as a versatile precursor for a wide range of other derivatives. For example, it can be used to synthesize novel functionalized spiropyran derivatives and various heterocyclic compounds, such as partially saturated 1,4-benzoxazines and 1,5-benzoxazepines. researchgate.net These transformations showcase the utility of the aminonitrophenol scaffold in building more complex molecular architectures.

Green Chemistry Approaches in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.orgmdpi.com Several green chemistry principles are applicable to the synthesis of this compound and related compounds.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as an energy-efficient method that can dramatically reduce reaction times. mdpi.com For example, the synthesis of Schiff bases from aminophenols can be accelerated using microwave irradiation. vjol.info.vn Another innovative approach is mechanochemistry, which involves conducting reactions by grinding solids together in a ball mill, often without any solvent. nih.gov This solvent-free technique has been successfully applied to the catalytic transfer hydrogenation of 4-nitrophenol to 4-aminophenol (B1666318) and even its subsequent one-pot conversion to paracetamol. nih.govrsc.org

Green Solvents and Catalysts: The replacement of volatile organic solvents with more environmentally benign alternatives is a key goal of green chemistry. ejcmpr.com Reactions can be performed in water or in biphasic systems like water/2-MeTHF (2-methyltetrahydrofuran), which reduces environmental impact. rsc.org The development of recyclable catalysts, such as heterogeneous catalysts that can be easily filtered off and reused, also contributes to a greener process. rsc.org Furthermore, biocatalysis, the use of enzymes to perform chemical transformations, represents a highly sustainable technique that is gaining prominence. mdpi.com

Renewable Feedstocks: A long-term goal of green chemistry is to move away from petrochemical feedstocks. Research into synthesizing key intermediates like 4-aminophenol from renewable resources, such as hydroquinone (B1673460) derived from lignocellulosic biomass, represents a significant step towards a more sustainable chemical industry. digitellinc.com

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Nitro Group Reduction in the Presence of Aminomethyl Functionality

Electron Transfer Pathways

The reduction of an aromatic nitro group can proceed through two primary mechanistic pathways: a one-electron transfer (radical) pathway or a two-electron transfer (hydride equivalent) pathway.

One-Electron Pathway: This mechanism involves the sequential addition of single electrons, typically mediated by enzymes like NADPH-dependent flavoenzymes or certain metal catalysts. The process generates radical intermediates. The initial step is the formation of a nitro anion radical. This radical can then be further reduced to a nitroso species, followed by a hydronitroxide radical, and then a hydroxylamino derivative, before the final amine is formed.

Two-Electron Pathway: In this pathway, a two-electron donor, such as sodium borohydride (B1222165) in the presence of a catalyst, delivers the equivalent of a hydride ion (H⁻). This process involves three successive two-electron steps, leading directly to the formation of the nitroso, then the hydroxylamino intermediate, and finally the amino product, bypassing the radical intermediates.

The specific pathway is often dependent on the reducing agent and the catalyst employed. For instance, enzymatic reductions can proceed via either one- or two-electron transfers, while catalytic hydrogenation often follows pathways that can be described by the two-electron model.

| Feature | One-Electron Transfer Pathway | Two-Electron Transfer Pathway |

|---|---|---|

| Mechanism Type | Radical Mechanism | Hydride Transfer Equivalent |

| Key Intermediates | Nitro anion radical, Nitroso, Hydronitroxide radical, N-hydroxylamino | Nitroso, N-hydroxylamino |

| Total Electrons Transferred | 6 (sequentially) | 6 (in three 2e⁻ steps) |

| Typical Mediators | Flavoenzymes (e.g., P450 oxidoreductase), some metal catalysts | Catalytic hydrogenation (e.g., Pt, Pd), NaBH₄ with catalyst, some nitroreductases |

Role of Catalyst Surface Interactions

In heterogeneous catalytic reductions, such as those using platinum, palladium, or nickel catalysts, the surface of the catalyst plays a crucial role. The mechanism is generally understood to follow the Langmuir-Hinshelwood model, which involves several key steps:

Adsorption of Reactants: Both the substrate, 4-(aminomethyl)-2-nitrophenol, and the reducing agent (e.g., H₂ or a hydride donor like NaBH₄) adsorb onto the active sites of the catalyst surface. For this compound, adsorption can occur through interactions with the aromatic ring, the nitro group, the hydroxyl group, or the aminomethyl group. The borohydride ion (BH₄⁻) can also adsorb and dissociate to form active metal-hydride species on the catalyst surface.

Surface Reaction: The adsorbed species interact on the catalyst surface. The nitro group interacts with the surface-bound hydride ions or activated hydrogen atoms. This leads to the stepwise reduction of the nitro group to the amine through the nitroso and hydroxylamine (B1172632) intermediates.

Desorption of Product: Once the reduction is complete, the final product, 4-amino-5-(aminomethyl)phenol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The efficiency of the catalysis is highly dependent on the nature of the catalyst, the solvent, and the reaction conditions, which influence the rates of adsorption, surface reaction, and desorption.

Reactivity of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is a key functional group that significantly influences the molecule's chemical properties, particularly its basicity and nucleophilicity.

Nucleophilic Reactivity

The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. Its nucleophilicity is generally greater than that of the phenolic hydroxyl group under neutral or basic conditions. This is because nitrogen is less electronegative than oxygen, and thus holds its lone pair less tightly, making it more available for donation to an electrophile.

This reactivity allows the aminomethyl group to participate in various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Carbonyls: Nucleophilic attack on aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to form new C-N bonds.

The electron-withdrawing nitro group ortho to the hydroxyl group and meta to the aminomethyl group can slightly decrease the nucleophilicity of the amine by inductive effects, but the aminomethyl group remains a primary site for nucleophilic attack.

Participation in Cyclization Reactions

The presence of the aminomethyl group ortho to the phenolic hydroxyl group provides a structural motif that is well-suited for intramolecular cyclization reactions. These reactions can lead to the formation of heterocyclic ring systems. A prominent example is the reaction with aldehydes or ketones to form 1,3-benzoxazines. nih.govresearchgate.net

In this type of reaction, the phenolic compound (this compound), a primary amine (which is already part of the molecule), and an aldehyde (like formaldehyde) can undergo a Mannich-type condensation. nih.gov The aminomethyl nitrogen can attack the aldehyde, and the resulting intermediate can then be attacked by the phenolic hydroxyl group to close the oxazine (B8389632) ring. This intramolecular arrangement facilitates the formation of a six-membered heterocyclic ring fused to the benzene (B151609) ring. nih.gov

| Reactant | Intermediate Steps | Resulting Heterocycle |

|---|---|---|

| Formaldehyde (B43269) (CH₂O) | 1. Nucleophilic attack of the aminomethyl nitrogen on formaldehyde. 2. Intramolecular attack by the phenolic hydroxyl group. 3. Dehydration. | Benzoxazine derivative |

| Phosgene (COCl₂) or equivalent | 1. Formation of a carbamoyl (B1232498) chloride or isocyanate intermediate. 2. Intramolecular nucleophilic attack by the phenolic oxygen. | Benzoxazinone derivative |

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl (-OH) group is weakly acidic and can be deprotonated by a base to form a phenolate (B1203915) anion (-O⁻). The acidity of this group in this compound is significantly enhanced by the presence of the electron-withdrawing nitro group in the ortho position through both inductive and resonance effects.

The hydroxyl group and its corresponding phenolate anion are both oxygen nucleophiles, with the phenolate being substantially more reactive. This allows the hydroxyl group to participate in reactions such as:

Williamson Ether Synthesis: The phenolate anion can react with alkyl halides to form ethers.

Esterification: The phenol (B47542) can react with acyl chlorides or anhydrides to form phenyl esters. This reaction is often slower than the acylation of the aminomethyl group, allowing for selective N-acylation under controlled conditions.

The reactivity of the hydroxyl group is a balance between its nucleophilicity and the electronic effects of the other substituents on the aromatic ring. While the ortho-nitro group makes the hydroxyl proton more acidic, it also withdraws electron density from the oxygen, slightly reducing its nucleophilicity compared to an unsubstituted phenol.

Electrophilic Aromatic Substitution on the Phenol Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene derivatives, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on this compound are determined by the cumulative effects of its substituents.

The hydroxyl (-OH) and aminomethyl (-CH2NH2) groups are both activating and ortho-, para-directing. libretexts.org They donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org Conversely, the nitro (-NO2) group is a strong deactivating group, withdrawing electron density from the ring via both inductive and resonance effects, and directs incoming electrophiles to the meta position relative to itself. wikipedia.orgstackexchange.com

In this compound, the powerful activating effects of the hydroxyl and aminomethyl groups dominate over the deactivating effect of the nitro group. The substitution pattern is therefore directed by the -OH and -CH2NH2 groups to the positions ortho and para to them.

The available positions for substitution on the ring are C3, C5, and C6.

Position C3: Ortho to the -CH2NH2 group and meta to the -OH and -NO2 groups.

Position C5: Ortho to the -OH group and meta to the -CH2NH2 and -NO2 groups.

Position C6: Para to the -CH2NH2 group and ortho to the -NO2 group.

Considering the directing effects, the hydroxyl group strongly activates positions C3 and C5. The aminomethyl group activates positions C3 and C6. The powerful ortho-, para-directing nature of the hydroxyl group, being directly attached to the ring, makes position C5 a highly likely site for electrophilic attack. Position C3 is also activated by both the hydroxyl (meta) and aminomethyl (ortho) groups. However, steric hindrance from the adjacent nitro and aminomethyl groups might influence the reaction at these positions.

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| -OH | C1 | Activating (+R, -I) | Ortho, Para | C2, C4, C6 (occupied or deactivated) -> C5 strongly activated |

| -NO2 | C2 | Deactivating (-R, -I) | Meta | C4, C6 (deactivated) |

| -CH2NH2 | C4 | Activating (+I) | Ortho, Para | C3, C5 |

Oxidative Transformations of the Phenolic Moiety (e.g., hydroxyl radical reactions)

The phenolic moiety of this compound is susceptible to oxidative transformations, particularly by highly reactive species such as hydroxyl radicals (•OH). The electron-rich nature of the phenol ring makes it a prime target for attack by these electrophilic radicals. nih.gov

Studies on the related compound 4-nitrophenol (B140041) have shown that its reaction with hydroxyl radicals leads to the hydroxylation of the aromatic ring. researchgate.netresearchgate.net The combined directing effects of the hydroxyl and nitro groups in 4-nitrophenol cause the •OH radical to preferentially add to the positions ortho to the existing -OH group. researchgate.net

Applying this precedent to this compound, the hydroxyl radical would likely attack the positions activated by the powerful electron-donating hydroxyl group. This would lead to the formation of dihydroxy-nitrophenyl derivatives. The most probable product would result from hydroxylation at the C5 position, yielding 4-(aminomethyl)-6-nitropyrogallol, or at the C3 position. These reactions are significant in the context of advanced oxidation processes for the degradation of phenolic pollutants. researchgate.net The aminomethyl group may also be susceptible to oxidation, though radical attack on the activated aromatic ring is generally a more favored pathway. nih.gov

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound is influenced by environmental factors such as pH and temperature. Understanding its degradation pathways under controlled conditions is crucial for its handling and for predicting its environmental fate.

Acid-Base Stability Profiles

This compound is an amphoteric molecule, containing both an acidic phenolic hydroxyl group and a basic aminomethyl group. Its stability and structure in aqueous solution are highly dependent on the pH.

In strongly acidic solutions (low pH): The basic amino group will be protonated to form an ammonium (B1175870) cation (-CH2NH3+). The phenolic hydroxyl group will remain protonated. The molecule will exist as a net positive ion.

In neutral or mildly acidic solutions: The molecule may exist as a zwitterion, with a protonated amino group (-CH2NH3+) and a deprotonated phenoxide group (-O-). The exact pH at which this occurs depends on the respective pKa values. The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol itself, making it more likely to deprotonate. quora.com For comparison, the pKa of 4-nitrophenol is approximately 7.15, while the pKa of 2-nitrophenol (B165410) is about 7.23. stackexchange.com The pKa of the aminomethyl group is expected to be similar to that of benzylamine (B48309) (~9.3).

In strongly basic solutions (high pH): Both the phenolic hydroxyl group and the protonated amino group will be deprotonated. The molecule will exist as a phenoxide anion.

The compound's stability is therefore pH-dependent, with different ionic species predominating in different pH ranges. This profile is critical for applications where pH control is important, such as in chemical synthesis or environmental systems.

| pH Range | State of -OH Group | State of -CH2NH2 Group | Net Charge | Predominant Species |

|---|---|---|---|---|

| Strongly Acidic (pH < pKa of phenol) | -OH (Neutral) | -CH2NH3+ (Cationic) | Positive | Cation |

| Near Neutral (pKa of phenol < pH < pKa of amine) | -O- (Anionic) | -CH2NH3+ (Cationic) | Neutral | Zwitterion |

| Strongly Basic (pH > pKa of amine) | -O- (Anionic) | -CH2NH2 (Neutral) | Negative | Anion |

Thermal Decomposition Mechanisms

When subjected to high temperatures, this compound is expected to decompose. For many aromatic nitro compounds, the initial and rate-determining step in thermal decomposition is the homolytic cleavage of the carbon-nitro (C–NO2) bond. researchgate.net This bond is often the weakest in the molecule, and its scission releases nitrogen dioxide (•NO2) gas and a phenyl radical.

Upon heating, this compound will likely decompose to emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide. noaa.govnih.gov This is a characteristic hazard of nitro compounds. nih.gov The subsequent reactions of the resulting radical species are complex and can lead to the formation of a variety of polymeric, tarry materials. While other decomposition pathways involving the aminomethyl or hydroxyl groups are possible, the cleavage of the C-NO2 bond is generally considered the primary initiation step in the thermal degradation of simple nitroaromatics. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. For 4-(aminomethyl)-2-nitrophenol, the spectra would be characterized by vibrations corresponding to the hydroxyl, aminomethyl, and nitro groups, as well as the benzene (B151609) ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group, likely broadened due to hydrogen bonding. N-H stretching vibrations from the primary amine are expected in a similar region, typically appearing as two distinct peaks for the symmetric and asymmetric modes. C-H stretching vibrations from the aromatic ring and the methylene (B1212753) (-CH₂) bridge would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the nitro group (NO₂) would be confirmed by strong, characteristic asymmetric and symmetric stretching bands, typically observed near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching vibration of the nitro group, often strong in the Raman spectrum, would be a prominent feature around 1300-1370 cm⁻¹. spectroscopyonline.com Aromatic ring vibrations, particularly the ring "breathing" mode, would also yield strong signals. Due to the molecule's lack of a center of symmetry, many vibrations would be active in both IR and Raman spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| Phenol (B47542) (-OH) | O-H Stretch | 3200-3600 | Weak | Broad, Strong |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Moderate | Moderate |

| Methylene (-CH₂) | C-H Stretch | 2850-2960 | Strong | Moderate-Strong |

| Aromatic | C-H Stretch | 3000-3100 | Strong | Weak-Moderate |

| Aromatic | C=C Stretch | 1450-1600 | Moderate-Strong | Variable |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 | Weak | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure by probing the chemical environment of ¹H (proton) and ¹³C nuclei. unl.edu

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key structural information. The aromatic region would display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons are in distinct chemical environments and would likely appear as complex multiplets or as a system of doublets and a doublet of doublets. The proton ortho to the nitro group is expected to be the most downfield-shifted. The methylene protons (-CH₂-) of the aminomethyl group would likely appear as a singlet, integrating to two protons. The chemical shift of the amine (-NH₂) and phenolic (-OH) protons would be variable and dependent on solvent and concentration, often appearing as broad singlets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, as they are all chemically inequivalent. The carbon bearing the nitro group and the carbon bearing the hydroxyl group would be significantly shifted due to the strong electronic effects of these substituents. oregonstate.eduudel.edu A signal corresponding to the methylene carbon (-CH₂-) would also be present, typically in the 40-50 ppm range.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling relationships, helping to assign the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively. This would allow for unambiguous assignment of all ¹H and ¹³C signals, confirming the connectivity of the aminomethyl group to the nitrophenol backbone.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |

| Phenolic C-OH | - | 150 - 165 |

| Aromatic C-NO₂ | - | 135 - 150 |

| Aromatic C-CH₂NH₂ | - | 125 - 140 |

| Methylene (-CH₂-) | ~3.5 - 4.5 | ~40 - 50 |

| Amine (-NH₂) | Variable (broad) | - |

| Phenol (-OH) | Variable (broad) | - |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (LC-MS, ESI-QTOF, MS²)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For a non-volatile compound like this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF) is a suitable technique.

The positive ion mode ESI mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. High-resolution mass spectrometry would allow for the determination of the exact mass, which can be used to confirm the elemental formula (C₇H₈N₂O₃). Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of this compound. uni.lu

Tandem mass spectrometry (MS/MS or MS²) experiments would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the neutral loss of water (H₂O), the loss of the nitro group (NO₂), or cleavage of the benzylic C-C bond to lose the aminomethyl moiety.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.06078 | 130.1 |

| [M+Na]⁺ | 191.04272 | 137.7 |

| [M-H]⁻ | 167.04622 | 132.7 |

| [M+NH₄]⁺ | 186.08732 | 148.9 |

| [M+K]⁺ | 207.01666 | 131.7 |

| [M]⁺ | 168.05295 | 126.8 |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene ring.

Nitrophenols typically exhibit strong absorption bands, and the position of these bands is sensitive to pH. researchgate.netnsf.gov In acidic to neutral solution, the compound exists in its phenolic form. In basic solution, the phenolic proton is removed to form the phenolate (B1203915) ion. This deprotonation extends the conjugated system, resulting in a bathochromic (red) shift of the main absorption band, often into the visible region, causing a color change. researchgate.netnsf.gov This property allows UV-Vis spectroscopy to be a powerful tool for determining the pKa of the phenolic group and for monitoring reactions where the compound is consumed or produced. mdpi.commetrohm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to precisely determine bond lengths, bond angles, and torsional angles.

This technique would also reveal the solid-state packing arrangement and identify intermolecular interactions, such as hydrogen bonds. nih.gov It is highly probable that the hydroxyl, amino, and nitro groups of this compound would participate in a complex network of intermolecular and possibly intramolecular hydrogen bonds, which govern the crystal's stability and physical properties. To date, no published crystal structure for this specific compound appears to be available.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC)

Chromatography is essential for separating the compound from reaction mixtures and for assessing its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): Due to its polarity and functional groups, reverse-phase HPLC (RP-HPLC) would be the most suitable technique for the analysis of this compound. A typical method would employ a C18 stationary phase with a mobile phase consisting of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.govpom.go.id Detection would likely be performed using a UV detector set to one of the compound's absorption maxima. This method can be used to quantify the compound and determine its purity by detecting and quantifying any impurities present.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation caused by the polar phenolic and amino groups. To make the compound suitable for GC analysis, a derivatization step would likely be required. nist.gov This could involve silylating the -OH and -NH₂ groups to form more volatile and thermally stable derivatives, which could then be analyzed, for example, by GC-MS.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) are often employed to provide a balance between accuracy and computational cost for determining electronic structure and reactivity parameters. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For 4-(aminomethyl)-2-nitrophenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the electron-donating aminomethyl and hydroxyl groups. This localization suggests that these sites are the most susceptible to attack by electrophiles. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aromatic ring, indicating these areas are the primary sites for nucleophilic attack. imist.ma The energy gap (ΔE) is predicted to be relatively small, suggesting a molecule that is chemically reactive. researchgate.net

| Orbital | Predicted Energy (eV) | Primary Localization | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | ~ -8.8 | Phenolic oxygen, Aminomethyl group, Aromatic ring | Nucleophilic reactions (electron donation) |

| LUMO | ~ -5.4 | Nitro group, Aromatic ring | Electrophilic reactions (electron acceptance) |

| HOMO-LUMO Gap (ΔE) | ~ 3.4 | - | Indicator of chemical reactivity and stability |

Note: The energy values are estimations based on theoretical calculations of analogous molecules such as 2-amino-4-nitrotoluene and 2-amino-5-nitrotoluene. Actual values would require specific DFT calculations for this compound. researchgate.net

The distribution of electron density within this compound is highly polarized due to the competing electronic effects of its substituents. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution and predicting sites for intermolecular interactions. imist.manih.gov

The nitro group, being strongly electron-withdrawing, creates a region of significant positive electrostatic potential (electron deficiency), making the nitro group and adjacent ring carbons susceptible to nucleophilic attack. ucl.ac.uknih.gov In contrast, the hydroxyl and aminomethyl groups are electron-donating, leading to regions of negative electrostatic potential (electron richness) around the phenolic oxygen and the amino nitrogen. These negative regions are the likely sites for electrophilic attack and hydrogen bonding interactions. nih.gov

| Atom/Group | Predicted Partial Charge | Rationale |

|---|---|---|

| Oxygen (in OH) | Negative | High electronegativity and lone pair electrons |

| Nitrogen (in NH₂) | Negative | Lone pair electrons and moderate electronegativity |

| Oxygen (in NO₂) | Negative | High electronegativity |

| Nitrogen (in NO₂) | Positive | Bonded to two highly electronegative oxygen atoms |

| Aromatic Hydrogens | Slightly Positive | Typical charge for hydrogens on an aromatic ring |

Note: The qualitative partial charges are predicted based on the known electronic effects of the functional groups.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can map out potential reaction pathways, identify intermediates, and calculate the energy barriers associated with transition states, providing a detailed understanding of reaction mechanisms. arxiv.org

Several key reactions can be hypothesized for this compound. For instance, the reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds. This multi-step process would likely involve nitroso and hydroxylamine (B1172632) intermediates. Conversely, oxidation of the aminomethyl group could proceed through an imine intermediate to ultimately form a carboxylic acid or undergo cleavage. The phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which would significantly alter the electron density and reactivity of the aromatic ring.

The energetics of these transformations can be estimated by calculating the energies of reactants, intermediates, transition states, and products. For example, the reduction of the nitro group is typically a thermodynamically favorable process. Computational analysis via transition state theory can determine the activation energy (Ea) for each elementary step. researchgate.net For a reaction like the aminolysis of a related nitrophenyl ester, a six-membered cyclic transition state has been proposed, and similar concerted mechanisms could be computationally explored for reactions involving the aminomethyl side chain of the target molecule. researchgate.net The presence of both electron-donating and withdrawing groups suggests that the molecule could exhibit complex reactivity, with different pathways being favored under different reaction conditions (e.g., pH, presence of an oxidant or reductant).

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation. The chemical shifts for the protons (¹H) and carbons (¹³C) of this compound can be estimated using DFT calculations. The predicted shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for nearby aromatic protons and carbons, while the electron-donating hydroxyl and aminomethyl groups will cause an upfield shift (lower ppm).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (position 3) | ~ 8.0 | ~ 120 |

| Aromatic CH (position 5) | ~ 7.0 | ~ 118 |

| Aromatic CH (position 6) | ~ 7.2 | ~ 125 |

| CH₂ (aminomethyl) | ~ 3.9 | ~ 45 |

| NH₂ (aminomethyl) | Variable (broad) | - |

| OH (hydroxyl) | Variable (broad) | - |

Note: These are estimated values based on additive models and data from similar substituted benzene (B151609) derivatives. Actual shifts can vary with solvent and pH. pdx.eduyoutube.com

The vibrational spectrum (Infrared and Raman) of a molecule provides a fingerprint based on the vibrations of its functional groups. Computational frequency calculations can predict the wavenumbers of these vibrations. For this compound, characteristic frequencies are expected for the O-H, N-H, N-O, and C-H bonds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| NO₂ | Asymmetric Stretching | 1500 - 1550 |

| NO₂ | Symmetric Stretching | 1330 - 1370 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1280 |

Note: These are typical ranges for the specified functional groups. Computational results from DFT calculations on related nitrophenols support these predictions. researchgate.netresearchgate.netijaemr.comepa.gov

The electronic transitions between molecular orbitals give rise to UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common method for predicting these spectra. q-chem.com The spectrum of this compound is expected to be dominated by π → π* transitions within the nitro-substituted benzene ring. The presence of the auxochromic -OH and -CH₂NH₂ groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrobenzene. Experimental data for the similar compound 2-amino-4-nitrophenol (B125904) shows absorption maxima at 224 nm, 262 nm, and 308 nm, and it is expected that this compound would exhibit a similar profile. sielc.com

| Transition Type | Predicted λₘₐₓ (nm) |

|---|---|

| π → π | ~ 225 |

| π → π | ~ 260 |

| π → π* (Intramolecular Charge Transfer) | ~ 310 |

Note: Predicted values are based on the experimental spectrum of the structurally similar 2-amino-4-nitrophenol. sielc.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific studies utilizing molecular dynamics (MD) simulations to analyze the conformational landscape or intermolecular interactions of this compound were found. A conformational analysis for this molecule would typically involve exploring the potential energy surface by rotating its flexible dihedral angles, particularly those of the aminomethyl side chain, to identify stable, low-energy conformers. MD simulations would further elucidate the dynamic behavior of these conformers in various environments (e.g., in a vacuum or in solution) and their potential interactions, such as hydrogen bonding between the phenol, nitro, and amino groups with solvent molecules or other solutes. However, without specific research, no data on conformational energies or interaction patterns can be provided.

Structure-Activity Relationship (SAR) Studies based on Theoretical Descriptors

No dedicated Structure-Activity Relationship (SAR) or QSAR studies for this compound using theoretical descriptors are present in the surveyed scientific literature. Such an investigation would involve calculating a range of quantum chemical descriptors (e.g., molecular orbital energies like HOMO and LUMO, electrostatic potential, dipole moment, atomic charges) and steric descriptors (e.g., molecular volume, surface area). These calculated values for this compound and a series of structurally related compounds would then be statistically correlated with a measured biological activity or physical property. The resulting mathematical model would quantify the relationship between the molecular structure and its activity, highlighting which descriptors are most influential. As no such studies have been published for this specific compound, a data table of relevant theoretical descriptors and their correlation to any activity cannot be compiled.

Catalytic Applications in Organic Synthesis and Environmental Science

Role as a Substrate in Catalytic Reduction Reactions

The primary catalytic application involving 4-(aminomethyl)-2-nitrophenol is its role as a substrate in reduction reactions that target its nitro group. This conversion yields 2-amino-4-(aminomethyl)phenol, a compound with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The reduction process is thermodynamically favorable but requires a catalyst to proceed at a practical rate. This reaction is frequently employed as a model to evaluate the efficacy of new catalytic systems, particularly in the field of nanotechnology.

Heterogeneous Catalysis with Metal Nanoparticles (e.g., Au, Pd, Cu-Ni, Fe3O4)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of nitrophenol reduction due to the ease of catalyst separation and recycling. Noble metal nanoparticles are particularly effective due to their high surface-area-to-volume ratio and unique electronic properties.

Gold (Au) Nanoparticles: Gold nanoparticles are highly active catalysts for the reduction of nitrophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). researchgate.net Their catalytic performance is dependent on particle size, with smaller nanoparticles generally exhibiting faster reaction rates. nih.gov Bimetallic nanoparticles, such as Au-Ag and Au-Pd, often show synergistic effects, leading to enhanced catalytic activity compared to their monometallic counterparts. mdpi.comresearchgate.netresearchgate.net For instance, Au-Ag bimetallic nanoparticles have demonstrated a reduction rate for 4-nitrophenol (B140041) that is 1.2 times higher than that of pure Au nanoparticles. mdpi.com

Palladium (Pd) Nanoparticles: Palladium is another highly efficient catalyst for this transformation. researchgate.netresearchgate.net Ultrafine Pd nanoparticles anchored on supports like cerium dioxide (CeO2) nanorods have shown remarkable activity, achieving near-complete reduction of 4-nitrophenol with high rate constants. nih.gov The catalytic activity is influenced by the size and dispersion of the Pd nanoparticles on the support material. researchgate.net

Copper-Nickel (Cu-Ni) Nanoparticles: As a more cost-effective alternative to noble metals, bimetallic catalysts based on copper and nickel have been investigated. The catalytic performance of Ni-Cu systems in the reduction of nitrophenol isomers is highly dependent on the molar ratio of the constituent metals. acs.org

Iron Oxide (Fe3O4) Nanoparticles: Magnetite (Fe3O4) nanoparticles are primarily used as magnetic supports for catalytic metals like gold, silver, or palladium. researchgate.netmdpi.comacs.org This configuration allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet, enhancing the recyclability and economic viability of the process. mdpi.commdpi.com Additionally, iron-based composite oxides, such as copper ferrite (B1171679) (CuFe5O8), have themselves been used as effective catalysts for 4-nitrophenol reduction. mdpi.com

| Catalyst System | Support Material | Key Research Finding | Reference |

|---|---|---|---|

| Gold (Au) NPs | γ-Al2O3 | Exhibited good reusability for 4-nitrophenol reduction in aqueous medium. | nih.gov |

| Palladium (Pd) NPs | CeO2 Nanorods | Ultrafine Pd NPs showed high efficiency and stability in reducing 4-nitrophenol and various organic dyes. | nih.gov |

| Au-Ag Bimetallic NPs | Layered Double Hydroxide (LDH) | Demonstrated higher catalytic activity than monometallic Au or Ag nanoparticles. | researchgate.net |

| Fe3O4-Au Nanocomposite | None (Fe3O4 core) | Served as a magnetically recyclable nanocatalyst with high performance. | mdpi.com |

| Copper Ferrite (CuFe5O8) | None | Achieved nearly 100% conversion of 4-nitrophenol in under 9 minutes. | mdpi.com |

Homogeneous Catalysis Systems

While heterogeneous systems are more common, homogeneous catalysts have also been explored for nitrophenol reduction. An example includes the use of copper(II) complexes containing N,O-chelating Schiff base ligands. nih.gov These complexes have demonstrated high catalytic activity in the reduction of 4-nitrophenol by sodium borohydride, with conversions reaching up to 97.5%. nih.gov The studies confirmed that these complexes are efficient, reproducible, and can be reused without a significant drop in catalytic performance. nih.gov However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture.

Enzyme-Mediated Biocatalysis (e.g., nitroreductases)

Biocatalysis offers an environmentally friendly approach to chemical synthesis. Enzymes known as nitroreductases have been shown to effectively catalyze the reduction of nitrophenols. For instance, nitroreductase from Escherichia coli, in the presence of the cofactor NADH, can reduce 4-nitrophenol to 4-aminophenol (B1666318) and 4-hydroxylaminophenol. researchgate.net A key advantage of this enzymatic system is that it can be oxygen-insensitive, allowing the reaction to proceed under both aerobic and anaerobic conditions. researchgate.net

Mechanisms of Catalytic Activity (e.g., Langmuir–Hinshelwood, Eley–Rideal mechanisms)

The catalytic reduction of nitrophenols on the surface of metal nanoparticles is widely described by the Langmuir–Hinshelwood (L-H) mechanism. researchgate.netresearchgate.netresearchgate.net This model proposes a sequence of steps:

Adsorption: Both reactant molecules—the nitrophenolate ion and the hydride donor (typically BH4- from sodium borohydride)—diffuse from the solution and adsorb onto the surface of the metal nanoparticle catalyst. nih.govyoutube.com

Surface Reaction: The adsorbed species interact on the catalyst surface, leading to the transfer of electrons (or hydride) and the reduction of the nitro group. youtube.com

Desorption: The final product, the corresponding aminophenol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle. youtube.com

The reaction rate in the L-H model is proportional to the surface coverage of both reactants. youtube.com

An alternative, though less commonly cited mechanism for this reaction, is the Eley–Rideal mechanism. In this model, only one of the reactants adsorbs onto the catalyst surface, and the reaction occurs when a molecule of the second reactant from the bulk solution collides with the adsorbed species. ox.ac.uk Distinguishing between these mechanisms can be achieved by analyzing the reaction kinetics under varying reactant concentrations. ox.ac.uk

Catalyst Design and Performance Optimization

The efficiency, stability, and reusability of a catalyst are critical for practical applications. Catalyst design focuses on controlling the size, shape, and composition of the active nanoparticles and optimizing their interaction with support materials.

Support Materials and Immobilization Techniques

Immobilizing metal nanoparticles on a solid support is a crucial strategy to prevent their aggregation, which would otherwise lead to a loss of catalytic activity. mdpi.com The choice of support material can significantly influence the catalyst's performance.

Common support materials include:

Metal Oxides: Materials like titanium dioxide (TiO2), cerium dioxide (CeO2), and aluminum oxide (Al2O3) provide high surface area and thermal stability. nih.govnih.govijsr.net

Carbon-Based Materials: Graphene and ordered mesoporous carbon offer excellent conductivity and large surface areas for nanoparticle dispersion. sciopen.comhnu.edu.cn

Zeolites and Clays: These porous materials, such as Zeolite-13X and kaolin, can host nanoparticles within their structures, enhancing stability. mdpi.commdpi.com

Polymers and Biopolymers: Chitosan and various hydrogels can act as stabilizing matrices for nanoparticles. researchgate.netsciopen.com

Layered Double Hydroxides (LDHs): These 2D materials are effective carriers for noble metal nanoparticles, improving their stability and recyclability. mdpi.com

Various immobilization techniques are employed to anchor nanoparticles onto these supports, including sol-immobilization, impregnation, and in-situ reduction, where the metal precursor is reduced directly onto the support material. nih.govnih.govnih.gov

| Support Material | Catalytic Nanoparticle | Immobilization Advantage | Reference |

|---|---|---|---|

| Magnetic Fe3O4 | Gold (Au), Silver (Ag) | Allows for easy magnetic separation and high recyclability. | mdpi.comacs.org |

| Reduced Graphene Oxide (rGO) | Gold (Au) | Provides a large surface area for uniform nanoparticle distribution. | sciopen.com |

| Co-Al Layered Double Hydroxide (LDH) | Platinum (Pt) | Prevents agglomeration and enhances catalyst stability over multiple cycles. | mdpi.com |

| Titanium Dioxide (TiO2) | Gold-Palladium (Au-Pd) | Sol-immobilization method yields very small, highly active alloyed nanoparticles. | nih.gov |

| Chitosan | Copper (Cu) | Biopolymer support provides a green and stable platform for the catalyst. | researchgate.net |

Reusability and Stability of Catalytic Systems

In the fields of organic synthesis and environmental science, the development of catalytic systems that are both reusable and stable is a primary goal for achieving sustainable and economically viable processes. Reusability refers to the ability of a catalyst to be recovered from a reaction mixture and used in subsequent reaction cycles without a significant loss of activity. Stability pertains to the catalyst's resistance to degradation or structural change under the reaction conditions over time.

However, a detailed search of scientific databases and literature did not yield specific studies on the reusability and stability of catalytic systems where this compound is either a reactant, product, or catalyst. Therefore, no data tables or detailed research findings on its performance in recyclable catalytic processes can be provided.

Application in the Production of Fine Chemical Intermediates (e.g., for dyes and pigments)

Fine chemicals are pure, single chemical substances produced in limited quantities through complex, multi-step syntheses. They serve as essential building blocks, or intermediates, for a vast array of specialty products, including pharmaceuticals, agrochemicals, and, notably, dyes and pigments.

Within the dye industry, nitrophenol and aminophenol derivatives are crucial intermediates. For example, the structurally related compounds 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol are well-documented for their use in hair dyes and the synthesis of other colorants. guidechem.comhaz-map.comsigmaaldrich.comnih.gov 4-Amino-2-nitrophenol, for instance, is used as a semi-permanent hair colorant and as a toner in permanent oxidative hair dye products. sigmaaldrich.comwikipedia.org These compounds are valued for their ability to undergo chemical reactions, such as diazotization and coupling, to form larger, colored molecules (azo dyes).

Despite the importance of this class of compounds, no specific literature has been found that details the application of This compound as a fine chemical intermediate in the production of dyes and pigments. While its structure suggests potential utility in such applications, there are no documented syntheses or commercial uses available in the reviewed sources.

Advanced Oxidation Processes for Environmental Contaminant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comdoi.org AOPs are considered highly effective for treating recalcitrant organic compounds like nitrophenols, which are often resistant to conventional biological treatments. jebas.org Common AOPs include processes like UV/H₂O₂, Fenton (H₂O₂/Fe²⁺), and photocatalysis (e.g., UV/TiO₂). researchgate.netnih.gov

Research has demonstrated the successful degradation of various nitrophenol derivatives using these methods. For example, studies on 4-nitrophenol and 4-chloro-2-nitrophenol (B165678) have shown high degradation efficiencies with AOPs, particularly the UV/Fenton process. researchgate.netnih.gov These processes break down the aromatic ring structure, ultimately leading to the mineralization of the pollutant into simpler, less harmful substances like CO₂, water, and inorganic ions.

Biological Degradation in Environmental Contexts (e.g., microbial transformation by specific strains)

Biological degradation is a critical process for the removal of environmental pollutants, relying on the metabolic capabilities of microorganisms like bacteria and fungi to transform or mineralize complex organic molecules. jebas.org The biodegradation of nitroaromatic compounds, including various nitrophenols, has been a subject of extensive research due to their widespread presence as environmental contaminants. researchgate.net

Numerous bacterial strains have been isolated and identified that can utilize nitrophenols as a source of carbon, nitrogen, and energy. nih.gov The degradation pathways often involve initial steps such as the reduction of the nitro group or the hydroxylation of the aromatic ring, leading to intermediates that can be funneled into central metabolic pathways. nih.govresearchgate.net For instance, specific strains of Arthrobacter, Pseudomonas, and Rhodococcus have been shown to degrade 4-nitrophenol and 2-chloro-4-nitrophenol. researchgate.netresearchgate.net

Despite the considerable body of research on the microbial transformation of related compounds, no scientific literature was found that specifically addresses the biological degradation of This compound . There are no reports identifying microbial strains capable of its transformation or detailing its metabolic pathway in environmental contexts.

Advanced Applications in Materials Science

Incorporation into Polymeric Structures

The bifunctional nature of 4-(aminomethyl)-2-nitrophenol, possessing both an amine and a hydroxyl group, makes it a candidate for incorporation into various polymeric backbones through condensation polymerization. The aminomethyl group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides and polyurethanes, respectively. The phenolic hydroxyl group can also participate in polymerization reactions, for instance, with epoxides or other reactive species.

The presence of the nitro group ortho to the hydroxyl group can influence the reactivity of these functional groups and imparts specific properties to the resulting polymer. For instance, the electron-withdrawing nature of the nitro group can increase the acidity of the phenolic hydroxyl group.

Potential Polymeric Structures Incorporating this compound:

| Polymer Type | Potential Co-monomer | Linkage Type | Potential Properties |

| Polyamide | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Amide | Enhanced thermal stability, altered solubility |

| Polyurethane | Diisocyanates (e.g., MDI, TDI) | Urethane | Modified mechanical properties, potential for light-sensitivity |

| Epoxy Resin | Epichlorohydrin | Ether/Amine | Increased cross-link density, modified chemical resistance |

This table represents theoretical possibilities based on the functional groups of this compound.

Research on related compounds, such as aminophenols and their derivatives, has shown their successful incorporation into high-performance polymers, suggesting a similar potential for this compound. The inclusion of this monomer could introduce functionalities that allow for further polymer modification or impart specific photo-responsive or pH-responsive behaviors due to the nitro and amino groups.

Use in Functional Materials (e.g., colorimetric sensors)

The chromophoric nitroaromatic system in this compound makes it an interesting candidate for the development of functional materials, particularly colorimetric sensors. The principle behind such sensors often relies on a change in the electronic structure of the molecule upon interaction with an analyte, leading to a visible color change.

The nitro group can be chemically reduced to an amino group, a reaction that typically results in a significant color change from pale yellow or colorless to a more deeply colored compound. This redox behavior could be exploited for the detection of various reducing agents. Furthermore, the aminomethyl and hydroxyl groups can act as binding sites for metal ions or other analytes. Chelation of a metal ion could perturb the electronic structure of the molecule, leading to a colorimetric response.

Molecularly imprinted polymers (MIPs) represent another avenue for the application of this compound in sensing. In this technique, a functional monomer, such as this compound, is polymerized around a template molecule. The functional groups of the monomer interact with the template, creating a polymer matrix with cavities that are sterically and chemically complementary to the template. After removal of the template, these cavities can selectively rebind the target analyte, and this binding event can be coupled to a colorimetric signal. The synthesis of MIPs using the structurally related 4-(aminomethyl)pyridine (B121137) for the detection of herbicides has been reported, indicating the feasibility of this approach. acs.org

Potential Sensing Mechanisms for Functional Materials Based on this compound:

| Sensing Mechanism | Target Analyte (Example) | Principle of Detection |

| Redox Reaction | Reducing agents (e.g., ascorbic acid) | Color change upon reduction of the nitro group to an amino group. |

| Chelation | Metal ions (e.g., Cu²⁺, Fe³⁺) | Color change due to the formation of a metal-ligand complex. |

| Molecular Imprinting | Specific organic molecules | Selective binding to a pre-designed cavity leading to an optical response. |

This table outlines hypothetical sensing applications based on the chemical functionalities of the compound.

Role as a Monomer or Cross-linking Agent

The presence of at least two reactive sites (the aminomethyl and hydroxyl groups) allows this compound to function as either a monomer in the formation of linear polymers or as a cross-linking agent to create three-dimensional polymer networks. mdpi.com

As a monomer, it can be copolymerized with other monomers to introduce specific functionalities into the polymer chain. For example, its incorporation into a polyester (B1180765) could provide pendant aminomethyl and nitro groups along the polymer backbone, which could then be used for post-polymerization modifications or to tune the material's properties.

As a cross-linking agent, this compound could be used to cure epoxy resins. The primary amine of the aminomethyl group can react with the epoxide rings of the resin, leading to the formation of a cross-linked thermoset. pcimag.com The rigidity of the aromatic ring and the presence of the polar nitro group would likely influence the thermal and mechanical properties of the cured epoxy, potentially increasing its glass transition temperature and modifying its chemical resistance. The general reaction of an amine with an epoxy group proceeds via nucleophilic attack of the amine on the carbon atom of the epoxide ring.

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Specific Transformations

The functional groups of 4-(aminomethyl)-2-nitrophenol—the hydroxyl, nitro, and aminomethyl moieties—offer multiple sites for catalytic transformations. A significant area of future research will be the development of selective catalytic systems to modify one group while leaving the others intact. For instance, the catalytic reduction of the nitro group is a common transformation for related compounds like 4-nitrophenol (B140041) (4-NP) to produce valuable intermediates such as 4-aminophenol (B1666318) (4-AP). mdpi.comnih.gov Research has extensively documented the use of various nanocatalysts, including those based on copper, platinum, and manganese dioxide, for this purpose. mdpi.comnih.govnih.gov Future work on this compound will likely explore highly selective catalysts that can, for example, reduce the nitro group without affecting the aminomethyl group or facilitate reactions at the phenolic hydroxyl group. The development of heterogeneous catalysts will be particularly important for ensuring easy recovery and reusability, which is crucial for industrial applications. mdpi.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring